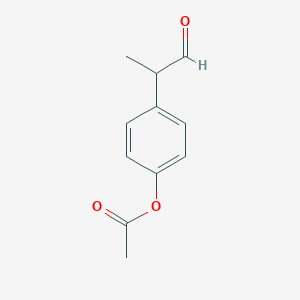

4-(1-Oxopropan-2-yl)phenyl acetate

Descripción

4-(1-Oxopropan-2-yl)phenyl acetate is a synthetic organic compound characterized by a phenyl ring substituted with an acetoxy group at position 4 and a 1-oxopropan-2-yl group. The 1-oxopropan-2-yl moiety (a ketone-containing propan-2-yl chain) introduces both steric and electronic effects, influencing its reactivity and applications. This compound, referred to as 2-methoxy-4-(1-oxopropan-2-yl)phenyl acetate in one study, is synthesized via a one-pot metathesis-hydroformylation procedure using renewable 1-propenylbenzenes as precursors .

Propiedades

Número CAS |

174150-71-1 |

|---|---|

Fórmula molecular |

C11H12O3 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

[4-(1-oxopropan-2-yl)phenyl] acetate |

InChI |

InChI=1S/C11H12O3/c1-8(7-12)10-3-5-11(6-4-10)14-9(2)13/h3-8H,1-2H3 |

Clave InChI |

OWNQQWXXQWKXDM-UHFFFAOYSA-N |

SMILES |

CC(C=O)C1=CC=C(C=C1)OC(=O)C |

SMILES canónico |

CC(C=O)C1=CC=C(C=C1)OC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 4-(1-Oxopropan-2-yl)phenyl acetate are best contextualized by comparing it to analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural Comparison with Selected Analogs

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- The fluorophenyl substitution in ’s compound enhances inhibitory potency (KI = 95.4–116.2 nM) compared to unsubstituted phenyl analogs (KI = 140.8–202.6 nM) . In contrast, the methoxy group in 4-(1-Oxopropan-2-yl)phenyl acetate may reduce reactivity due to electron-donating effects, favoring stability in catalytic processes .

- Hydroxy substituents (e.g., in Compound 17 from ) correlate with antitumor activity, suggesting that polar groups enhance bioactivity in certain contexts .

Functional Group Contributions: The acetate group in 4-(1-Oxopropan-2-yl)phenyl acetate and 4-oxopentyl acetate improves solubility in organic solvents, making both compounds suitable for synthetic applications . Sulfonamide and quinazolinone moieties () confer enzyme inhibitory properties, whereas the ketone in the target compound primarily serves as a reactive site for further derivatization .

Stability: The 1-oxopropan-2-yl group’s ketone may render the compound prone to nucleophilic attack, contrasting with the more stable hydroxymethyl group in methyl 2-(4-(hydroxymethyl)phenyl)acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.